N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Copper-Catalyzed Hydrothiolation
A protocol for the copper-catalyzed hydrothiolation of N-unsaturated precursors, including allenamides, enamides, and ynamides, was reported. This method, utilizing a commercially available Cu(CH3CN)4PF6 catalyst, enables room-temperature transformation of a wide range of thiols into various thioether derivatives with good regio- and stereoselectivity (Pagès et al., 2023).
Renewable Polyamides via Thiol-Ene ‘Click’ Chemistry
Research demonstrated the use of thiol-ene ‘click’ chemistry to prepare dicarboxylic acid monomers, leading to renewable, long-chain, fatty-acid-derived linear polyamides. These polymers displayed properties such as exceptional impact resistance, tear strength, and high elasticity, highlighting the technique's potential for developing sustainable materials (Nguyen et al., 2018).
Iron(III)-Mediated Oxy-Sulfonylation
An iron-mediated process for the difunctionalization of enamides and enecarbamates with sulfinic acid salts and alcohols was described. This method offers a way to incorporate sulfur dioxide into sulfonylated products, providing a route for synthesizing biologically relevant β-amidosulfones under mild conditions (Kramer et al., 2019).
Synthesis of Glycerin Carbonate-based Intermediates
A study explored the synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) using UV thiol–ene coupling. This reaction, conducted without solvent or photoinitiator, led to high-yield production of dicyclocarbonates, which were then used to synthesize polyhydroxyurethanes, showcasing a solvent-free pathway for creating functional materials (Benyahya et al., 2011).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-2-12(14)13(10-5-7-16-9-10)8-11-4-3-6-15-11/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOBDDCTFWNSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCCO1)C2CCSC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.